Hydrogen-Bond Acceptor Capacity: 5-(2-Furanyl)-3-(4-methoxyphenyl)-1,2,4-triazine vs. 5-(2-Furanyl)-3-phenyl-1,2,4-triazine
The target compound possesses five hydrogen-bond acceptor (HBA) sites, contributed by the triazine ring nitrogens, the furan oxygen, and the methoxy oxygen of the 4-methoxyphenyl substituent [1]. Replacement of the 4-methoxyphenyl group with an unsubstituted phenyl ring (as in 5-(2-furanyl)-3-phenyl-1,2,4-triazine) reduces the HBA count to four, eliminating the methoxy oxygen acceptor [1]. This difference of one HBA site can significantly alter solvation, target protein binding enthalpy, and blood-brain barrier penetration potential [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 HBA sites (3 triazine N + 1 furan O + 1 methoxy O) |
| Comparator Or Baseline | 5-(2-furanyl)-3-phenyl-1,2,4-triazine: 4 HBA sites (3 triazine N + 1 furan O; no methoxy O) |
| Quantified Difference | +1 HBA site for target compound (class-level inference based on substituent analysis) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); class-level SAR inference from 1,2,4-triazine literature [1][2] |
Why This Matters
The additional methoxy oxygen acceptor enhances hydrogen-bonding capacity, which can directly influence binding affinity in kinase and receptor targets where hydrogen-bond networks are critical for selectivity, differentiating procurement value for medicinal chemistry campaigns focused on optimizing ligand-receptor interactions.
- [1] PubChem Compound Summary for CID 12140399, 1,2,4-Triazine, 5-(2-furanyl)-3-(4-methoxyphenyl)-. National Center for Biotechnology Information (2025). View Source
- [2] Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Bentham Science (2020). DOI: 10.2174/1389557520666200128111234. View Source
